Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl-
Description
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- (hereafter referred to as Compound A), is a substituted uracil derivative characterized by three key structural modifications:
- Position 1: A cyclohexyl group replaces the typical hydrogen or alkyl/aryl substituent.
- Position 5: A dimethylamino (-N(CH₃)₂) group.
- Position 6: A methyl (-CH₃) group.
Properties
CAS No. |
32150-40-6 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-cyclohexyl-5-(dimethylamino)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-9-11(15(2)3)12(17)14-13(18)16(9)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3,(H,14,17,18) |
InChI Key |
MSDZXGWQPGEHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C2CCCCC2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Starting from 5-halouracil derivatives (e.g., 5-bromo- or 5-chlorouracil), the halogen is substituted by dimethylamine.
- Reaction typically occurs under heating with excess dimethylamine in solvents like ethanol or DMF.
- This method requires the halogen at C5 to be activated for nucleophilic displacement.
Cross-Coupling Reactions
- Suzuki–Miyaura or Sonogashira–Hagihara cross-coupling reactions are employed to install various substituents on uracil rings.
- For example, 5-bromo-6-chloro-1,3-dimethyluracil derivatives have been used as substrates in Sonogashira cross-coupling to introduce alkynyl groups, which can be further transformed to amines.
- Suzuki–Miyaura coupling can be used to introduce aryl or amino substituents at C5.
- A study reported a four-step sequence starting from 6-chloro-1,2-dimethyluracil, involving bromination at C5, followed by Sonogashira and Suzuki cross-couplings to obtain various substituted uracils, demonstrating the feasibility of introducing amino groups in this manner.
Methyl Group at C6
- The methyl group at C6 is generally introduced by starting from 6-methyluracil or by methylation of uracil derivatives.
- Direct methylation at C6 is challenging due to the electron density and position, so starting from methylated uracil is preferred.
- Alternatively, selective methylation using methyl iodide under basic conditions can be attempted when other positions are protected.
Purification and Characterization
- The synthesized compound is purified by recrystallization or chromatographic methods.
- Purity is assessed by melting point determination, HPLC, and NMR spectroscopy.
- Analytical data such as melting point (e.g., 169–172 °C for related compounds) and impurity profiles (chloride, sulfate content) are critical for quality control.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | N1 Alkylation | 6-methyluracil | Cyclohexyl bromide, base (K2CO3), DMF | Formation of 1-cyclohexyl-6-methyluracil |
| 2 | Halogenation at C5 | 1-cyclohexyl-6-methyluracil | N-bromosuccinimide (NBS) or similar | 5-bromo-1-cyclohexyl-6-methyluracil |
| 3 | Nucleophilic substitution | 5-bromo derivative | Dimethylamine, heat, DMF or EtOH | 1-cyclohexyl-5-(dimethylamino)-6-methyluracil |
| 4 | Purification and analysis | Crude product | Recrystallization, HPLC, melting point | Pure target compound with confirmed structure |
Research Findings and Notes
- The combination of cross-coupling reactions (Suzuki and Sonogashira) has been demonstrated as an effective route to synthesize uracil derivatives with diverse substituents, including amino groups at C5.
- Stability of intermediates (e.g., 5-bromo-6-phenyluracil) can be a limiting factor; thus, reaction sequence and conditions must be optimized to avoid decomposition.
- The presence of bulky substituents like cyclohexyl at N1 can influence reaction rates and selectivity.
- Analytical methods for related compounds include HPLC with UV detection, and system suitability tests ensure reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the dimethylamino and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Uracil derivatives are known for their diverse biological activities. The specific compound under discussion has shown potential in:
- Antiviral Activity : Some uracil derivatives exhibit antiviral properties, making them candidates for further research in antiviral drug development.
- Cancer Research : Similar compounds have been studied for their potential as anticancer agents. The unique substituents in Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- may offer enhanced efficacy compared to traditional chemotherapeutic agents.
Molecular Interactions
Research into the binding affinity of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- with biological targets such as enzymes and receptors is ongoing. Preliminary studies suggest that:
- Molecular Docking Studies : These studies are essential for elucidating the interactions between the compound and its targets, providing insights into its mechanism of action.
- Binding Assays : Experimental data from binding assays can help determine the efficacy of this compound in inhibiting or activating specific biological pathways.
Synthesis and Derivative Development
The synthesis of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- typically involves multi-step organic reactions. Recent advancements have reported efficient synthetic routes that yield high purity and good yields through careful optimization of reaction conditions. This aspect is crucial for:
- Pharmaceutical Development : High-purity compounds are necessary for preclinical and clinical studies.
- Chemical Libraries : The ability to synthesize derivatives allows researchers to create libraries of compounds for screening against various biological targets.
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique aspects of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- compared to other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Uracil | Base pyrimidine structure | Found naturally in RNA |
| 5-Fluorouracil | Fluorine substitution at position 5 | Anticancer agent |
| Cytosine | Amino group at position 4 | Another nucleobase found in DNA |
| Thymine | Methyl group at position 5 | Present in DNA but not RNA |
| Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- | Cyclohexyl and dimethylamino substituents | Potentially enhanced solubility and bioactivity |
Case Study 1: Antiviral Applications
A study investigated the antiviral properties of uracil derivatives against specific viral strains. Results indicated that certain modifications significantly increased antiviral activity compared to unmodified uracil.
Case Study 2: Cancer Therapeutics
In another study, researchers explored the anticancer potential of modified uracil compounds in vitro. The findings suggested that compounds similar to Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- exhibited higher cytotoxicity towards cancer cell lines than traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of Uracil, 1-cyclohexyl-5-(dimethylamino)-6-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acids, interfering with their normal function and potentially inhibiting the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of nucleic acid synthesis and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Uracil Derivatives
Substituent Position and Steric Effects
Compound A vs. 6-(3,5-Dimethylbenzyl)-5-dimethylamino-1-ethoxymethyluracil (10b)
- Position 1 : Compound A features a cyclohexyl group, while 10b has an ethoxymethyl (-CH₂OCH₂CH₃) substituent.
- The cyclohexyl group in Compound A introduces greater steric bulk and hydrophobicity compared to the smaller, polar ethoxymethyl group in 10b.
- Position 6: Both compounds have a methyl group, but 10b includes an additional 3,5-dimethylbenzyl substituent at position 4.
Table 1: Structural Comparison
Physicochemical Properties
Melting Points
- In contrast, 10b (1-ethoxymethyl) has a melting point of 171–173°C, while 11b (1-benzyloxymethyl) melts at 152–153°C . The ethoxymethyl group’s polarity may contribute to higher intermolecular forces.
Lipophilicity
- The logP value (octanol-water partition coefficient) for Compound A is predicted to be higher than that of 10b or 11b due to the nonpolar cyclohexyl group. This property could enhance membrane permeability in biological systems .
Q & A
What are the optimal synthetic routes for preparing 1-cyclohexyl-5-(dimethylamino)-6-methyluracil, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis of this uracil derivative involves nucleophilic substitution and regioselective functionalization. A validated method includes reacting 5-iodo-6-methyluracil precursors with dimethylamine under controlled conditions. For example:
- Procedure : A mixture of 1-alkyl-6-(arylmethyl)-5-iodouracil (0.2 mmol), 33% dimethylamine aqueous solution, and 1,4-dioxane is heated at 80°C in a high-pressure reactor for 1 hour. Post-reaction extraction with CH₂Cl₂ and silica column chromatography yields the product .
- Optimization : Increasing reaction time to 2 hours or using excess dimethylamine (3 equivalents) can improve yields from 58% to >70%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
